molecular formula C5H8ClN3O2 B1521969 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride CAS No. 92534-70-8

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B1521969
CAS No.: 92534-70-8
M. Wt: 177.59 g/mol
InChI Key: MIFNDSYYKBHUMK-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or methanol, followed by purification steps such as recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester

Comparison: Compared to these similar compounds, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of an amino group at the 4-position and a carboxylic acid group at the 5-position can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in drug discovery .

Properties

IUPAC Name

4-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-4(5(9)10)3(6)2-7-8;/h2H,6H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFNDSYYKBHUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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